molecular formula C6H5N3S B175906 Thiazolo[4,5-b]pyridin-2-amine CAS No. 13575-41-2

Thiazolo[4,5-b]pyridin-2-amine

Cat. No. B175906
CAS RN: 13575-41-2
M. Wt: 151.19 g/mol
InChI Key: IEYYNUMVUFLNAZ-UHFFFAOYSA-N
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Description

Thiazolo[4,5-b]pyridin-2-amine is a chemical compound with the CAS Number: 13575-41-2 . It has a molecular weight of 151.19 . It appears as a yellow to brown solid .


Synthesis Analysis

The efficient synthesis of thiazolo pyridine 2-amine can be achieved by the reaction of 2-amino pyridine with ammonium thiocyanate . This reaction is carried out in the presence of ceric ammonium nitrate and Dimethyl Sulphoxide as a solvent .


Molecular Structure Analysis

The InChI code for Thiazolo[4,5-b]pyridin-2-amine is 1S/C6H5N3S/c7-6-9-5-4 (10-6)2-1-3-8-5/h1-3H, (H2,7,8,9) . The InChI key is IEYYNUMVUFLNAZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The product was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The substituent entered exclusively the 5-position of the furan ring . The alkylation of the title compound with methyl iodide led to the formation of quaternization product at the pyridine nitrogen atom .


Physical And Chemical Properties Analysis

Thiazolo[4,5-b]pyridin-2-amine is a yellow to brown solid . It has a molecular weight of 151.19 and is typically stored in a refrigerator .

Scientific Research Applications

Medicinal Chemistry and Organic Synthesis

Thiazolo[4,5-b]pyridin-2-amine is a core structural motif present in a wide range of natural products and has a wide range of medicinal and biological properties .

Application

Thiazolo[4,5-b]pyridin-2-amine derivatives have been synthesized and incorporated into isoindoline-1,3-dione group . These derivatives have shown a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . They can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .

Method of Application

The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione and 2-(4-(1-(2-(5-(2-Arylhydrazono)-4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)-phenyl)isoindoline-1,3-dione .

Results or Outcomes

Three of the synthesized compounds were evaluated against a breast cancer cell line for their antitumor activity . The anticancer efficacy of these compounds was compared to the standard anticancer drug doxorubicin .

Antioxidant Activity

Thiazolo[4,5-b]pyridine derivatives have been found to have high antioxidant activity .

Application

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Method of Application

The antioxidant activity of Thiazolo[4,5-b]pyridine derivatives can be evaluated using various in vitro assays such as DPPH radical scavenging assay, ABTS radical cation decolorization assay, FRAP assay, etc .

Results or Outcomes

The results of these assays can provide information about the antioxidant potential of these compounds .

Phosphoinositide 3-Kinase Inhibitors

Thiazolo[5,4-b]pyridine derivatives have been identified as potent phosphoinositide 3-kinase inhibitors .

Application

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Method of Application

The inhibitory activity of these compounds against PI3K can be evaluated using various biochemical and cell-based assays .

Results or Outcomes

The IC50 of a representative compound could reach to 3.6 nm . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .

Herbicidal Activity

Thiazolo[4,5-b]pyridine derivatives have been found to have high herbicidal activity .

Application

Herbicides are substances that are toxic to plants and are used to destroy unwanted vegetation .

Method of Application

The herbicidal activity of Thiazolo[4,5-b]pyridine derivatives can be evaluated using various in vitro assays .

Results or Outcomes

The results of these assays can provide information about the herbicidal potential of these compounds .

Antimicrobial Activity

Thiazolo[4,5-b]pyridine derivatives have been found to have high antimicrobial activity .

Application

Antimicrobials are agents that kill microorganisms or stop their growth .

Method of Application

The antimicrobial activity of Thiazolo[4,5-b]pyridine derivatives can be evaluated using various in vitro assays .

Results or Outcomes

The results of these assays can provide information about the antimicrobial potential of these compounds .

Anti-Inflammatory Activity

Thiazolo[4,5-b]pyridine derivatives have been found to have high anti-inflammatory activity .

Application

Anti-inflammatory agents are medications to reduce inflammation .

Method of Application

The anti-inflammatory activity of Thiazolo[4,5-b]pyridine derivatives can be evaluated using various in vitro assays .

Results or Outcomes

The results of these assays can provide information about the anti-inflammatory potential of these compounds .

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P310, P338, P351 .

properties

IUPAC Name

[1,3]thiazolo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYYNUMVUFLNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609233
Record name [1,3]Thiazolo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolo[4,5-b]pyridin-2-amine

CAS RN

13575-41-2
Record name [1,3]Thiazolo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,3]thiazolo[4,5-b]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Jain, DP Nagda, GL Talesara - Phosphorus, Sulfur, and Silicon, 2006 - Taylor & Francis

Some novel azaimidoxy compounds viz. 2-{[(4-chlorophenyl)diazenyl]oxy}-1H-isoindole-1,3-(2H)-dione (Va), and 1-{[1-naphthyldiazenyl…

Number of citations: 14 www.tandfonline.com
E Zimam - Al-Kufa University Journal for Biology, 2016 - iasj.net
This research involves the synthesis of some new 1, 2, 3-Traizoliene and 1, 2, 3, 4-Tetrazole derivatives. Firstly was converted 2-aminpyridine to thiazolo [4, 5-b] pyridin-2-amine (A) by …
Number of citations: 1 www.iasj.net
E Oboh, JE Teixeira, TJ Schubert, AS Maribona… - Bioorganic & Medicinal …, 2023 - Elsevier
Cryptosporidiosis is a diarrheal disease particularly harmful to children and immunocompromised people. Infection is caused by the parasite Cryptosporidium and leads to dehydration, …
Number of citations: 3 www.sciencedirect.com
VO Iaroshenko, DM Volochnyuk, NV Kryvokhyzha… - …, 2008 - thieme-connect.com
The reaction of 2-aminothiazol-4 (5H)-iminium salts with various 1, 3-CCC-dielectrophiles was investigated. As a result, a set of diverse thiazolo [4, 5-d] pyridines were obtained. The …
Number of citations: 17 www.thieme-connect.com
MV Sonawane, SB Chaudhari, JP Sonawane, SS Patil… - … Research Journal of Pure …, 2019
Number of citations: 3
EH ZIMAM - Acta Chim. Pharm. Indica, 2014
Number of citations: 4

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